molecular formula C17H11F3N3NaO4S B081747 Acid red 337 CAS No. 12270-02-9

Acid red 337

Cat. No. B081747
CAS RN: 12270-02-9
M. Wt: 433.3 g/mol
InChI Key: GVCNKWIFAPJNDM-UHFFFAOYSA-M
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Description

Acid Red 337 is a synthetic dye that belongs to the azo dye class. It is widely used in the textile industry to dye cotton, wool, and silk. Acid Red 337 is also used as a food dye, in the cosmetic industry, and as a biological stain. The dye is a bright red powder that is soluble in water and ethanol .


Synthesis Analysis

The synthesis of Acid Red 337 involves the reaction of orthanilic acid, gamma acid, and N-methylcyclohexylamine through a process of diazotisation, azo coupling, and sulfonamide formation . Additionally, a study has shown that mesoporous silica synthesized from natural local kaolin can be used as an effective adsorbent for removing Acid Red 337 from aqueous solutions .


Molecular Structure Analysis

The molecular formula of Acid Red 337 is C17H11F3N3NaO4S, with a molecular weight of 433.3369196 . It is also known by other names such as Acid Red ARL, Acid Red F-2G, and Acid Red FRL .


Chemical Reactions Analysis

Acid Red 337 has been reported to undergo complete degradation by a bacterial strain, Bacillus megaterium, isolated from textile wastewater . The bacterium was able to remove 91% of the dye concentration of 500 mg L−1 within 24 hours .


Physical And Chemical Properties Analysis

Acid Red 337 appears as a dark purple in concentrated sulfuric acid, turning light yellow-brown upon dilution . It is mainly used for dyeing and printing of nylon, showing good wet processing fastness and light fastness on nylon .

Future Directions

Research has shown that Acid Red 337 can be effectively removed from wastewater using mesoporous silica synthesized from natural local kaolin . This suggests potential future directions in the treatment of textile wastewater contaminated with Acid Red 337. Additionally, Acid Red 337 has been found to be completely degraded by a bacterial strain, Bacillus megaterium, isolated from textile wastewater , indicating potential bioremediation strategies.

properties

IUPAC Name

sodium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S.Na/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKLNUHASXGERK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044713
Record name Acid Red 337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid red 337

CAS RN

67786-14-5, 12270-02-9
Record name Acid Red 337
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067786145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid Red 337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 337
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H247YW69C
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
369
Citations
A Özer, G Akkaya, M Turabik - Chemical Engineering Journal, 2005 - Elsevier
… In this study, the biosorption of Acid Red 337 and Acid Blue 324 dyes, known as the components of textile industry wastewaters, on Enteromorpha prolifera, growing on Mediterranean …
Number of citations: 122 www.sciencedirect.com
AYI Ewida, ME El-Sesy, A Abou Zeid - Water Science, 2019 - Taylor & Francis
… Acid red 337 is classified as a single azo dye which is extensively used in the textile industry… The present work is considering the complete removal of a toxic azo dye acid red 337 using …
Number of citations: 28 www.tandfonline.com
Y Yang, D Jin, G Wang, S Wang, X Jia, Y Zhao - Bioresource technology, 2011 - Elsevier
The performance of unmodified and cetyldimethylethyl ammonium bromide (CDAB) modified nonviable Aspergillus oryzae for removal of Acid Blue 25 (AB 25) and Acid Red 337 (AR …
Number of citations: 54 www.sciencedirect.com
I Slatni, FZ Elberrichi, J Duplay, NEH Fardjaoui… - … Science and Pollution …, 2020 - Springer
… Then, mesoporous material was used for the removal of Acid Red 337 (AR337) from aqueous solution, and the treatment of real textile effluent. The effect of pH, contact time, weight of …
Number of citations: 18 link.springer.com
D Li, L Qian, Y Feng, J Feng, P Tang… - ACS applied materials & …, 2014 - ACS Publications
Organic–inorganic hybrid pigments with enhanced thermo- and photostability have been prepared by co-intercalating CI Acid Red 337 (AR337) and a UV absorbent (BP-4) into the …
Number of citations: 32 pubs.acs.org
SAK DeFazio, AT Lemley - … of Environmental Science & Health Part …, 1999 - Taylor & Francis
… This study investigated the treatment of Acid Red 337 (monosulfonated azo dye) and Acid Blue 40 (anthraquinone dye) (Figure 1), commonly used in the production of nylon tridye …
Number of citations: 23 www.tandfonline.com
A Özer, G Akkaya, M Turabik - Journal of hazardous materials, 2006 - Elsevier
… prolifera for Acid Red 324 and Acid Red 337 biosorption were found as 210.87 and 160.59 mg/g, respectively [41]. Differences between dye uptake values are due to the properties of …
Number of citations: 164 www.sciencedirect.com
GM Shaul, TJ Holdsworth, CR Dempsey, KA Dostal - Chemosphere, 1991 - Elsevier
The objective of this study was to determine the partitioning of water soluble azo dyes in the activated sludge process (ASP). Azo dyes are of concern because some of the dyes, dye …
Number of citations: 534 www.sciencedirect.com
I BUCIŞCANU, SS MAIER… - Annals of the …, 2016 - textile.webhost.uoradea.ro
… It is the aim of this paper to investigate the potential use of raw wool waste as a non-conventional adsorbent for Acid Red 337(AcR) ,currently used for leather and wool dyeing. Two wool…
Number of citations: 2 textile.webhost.uoradea.ro
D Uzunoğlu, A Özer - apbs.mersin.edu.tr
… The main purpose of this study was to investigate the adsorption of Acid Red 337 (AR337),Telon Red FRL, to fish scale, a waste, in a batch system relating to the initial pH, initial dye …
Number of citations: 0 apbs.mersin.edu.tr

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